4,4,4-trifluoro-3-(4-methyl-1H-pyrazol-1-yl)butanoic acid
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Overview
Description
4,4,4-Trifluoro-3-(4-methyl-1H-pyrazol-1-yl)butanoic acid is an organic compound with the molecular formula C8H9F3N2O2. It is characterized by the presence of a trifluoromethyl group and a pyrazole ring, making it a unique and versatile compound in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-trifluoro-3-(4-methyl-1H-pyrazol-1-yl)butanoic acid typically involves multiple steps, including condensation, acylation, cyclization, and hydrolysis. For instance, one method involves the condensation of sodium cyanoacetate with N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate, followed by acylation with trifluoroacetyl chloride, cyclization, and hydrolysis . The reaction conditions are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. The use of readily available raw materials, moderate reaction conditions, and convenient operations make the process suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-3-(4-methyl-1H-pyrazol-1-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl and pyrazole groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
4,4,4-Trifluoro-3-(4-methyl-1H-pyrazol-1-yl)butanoic acid has numerous scientific research applications, including:
Mechanism of Action
The mechanism of action of 4,4,4-trifluoro-3-(4-methyl-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The trifluoromethyl and pyrazole groups play a crucial role in these interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
1-Methylpyrazole-4-boronic acid pinacol ester: This compound shares the pyrazole ring structure but differs in the presence of a boronic acid group.
1-Boc-pyrazole-4-boronic acid pinacol ester: Similar to the previous compound, it contains a pyrazole ring and a boronic acid group, but with a tert-butoxycarbonyl (Boc) protecting group.
Uniqueness
4,4,4-Trifluoro-3-(4-methyl-1H-pyrazol-1-yl)butanoic acid is unique due to the presence of both a trifluoromethyl group and a pyrazole ring. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
4,4,4-trifluoro-3-(4-methylpyrazol-1-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2/c1-5-3-12-13(4-5)6(2-7(14)15)8(9,10)11/h3-4,6H,2H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDUUDWSFDAACS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C(CC(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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